1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene
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Overview
Description
Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a highly potent antimitotic drug that inhibits cell division by blocking the polymerization of tubulin. Due to its toxicity, monomethyl auristatin E cannot be used as a standalone drug but is instead linked to monoclonal antibodies to target cancer cells specifically .
Preparation Methods
Monomethyl auristatin E is synthesized through a series of chemical reactions involving the coupling of various amino acid derivatives. The synthetic route typically involves the following steps:
Synthesis of the core structure: The core structure of monomethyl auristatin E is synthesized by coupling amino acid derivatives using peptide coupling reagents.
Modification of the core structure: The core structure is then modified by introducing functional groups that enhance its antimitotic activity.
Purification: The final product is purified using chromatographic techniques to obtain high purity monomethyl auristatin E.
In industrial production, monomethyl auristatin E is often synthesized in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions typically involve the use of organic solvents, controlled temperature, and pH to optimize the reaction efficiency .
Chemical Reactions Analysis
Monomethyl auristatin E undergoes various chemical reactions, including:
Oxidation: Monomethyl auristatin E can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert monomethyl auristatin E into its reduced form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of monomethyl auristatin E with modified functional groups .
Scientific Research Applications
Monomethyl auristatin E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antimitotic agents and their mechanisms of action.
Biology: Monomethyl auristatin E is used in cell biology research to study cell division and the effects of antimitotic agents on cellular processes.
Medicine: It is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
Monomethyl auristatin E exerts its effects by inhibiting cell division through the disruption of the microtubule network. It binds to tubulin dimers, preventing their polymerization into microtubules, which are essential for cell division. The linker used to attach monomethyl auristatin E to monoclonal antibodies is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell. This cleavage activates the antimitotic mechanism of monomethyl auristatin E, leading to cell cycle arrest and apoptosis of the cancer cells .
Comparison with Similar Compounds
Monomethyl auristatin E is often compared with other similar compounds, such as auristatin E and monomethyl auristatin F. While auristatin E has two methyl substituents on the N-terminal amino group, monomethyl auristatin E has only one, making it more potent. Monomethyl auristatin F is another derivative with similar antimitotic activity but differs in its chemical structure and potency .
Similar compounds include:
Auristatin E: A potent antimitotic agent with two methyl substituents on the N-terminal amino group.
Monomethyl auristatin F: A derivative of auristatin with similar antimitotic activity but different chemical structure.
Dolastatin 10: A natural peptide with potent antimitotic activity, from which monomethyl auristatin E is derived
Monomethyl auristatin E stands out due to its high potency and effectiveness in targeted cancer therapy when used in antibody-drug conjugates.
Properties
CAS No. |
113999-61-4 |
---|---|
Molecular Formula |
C18H19F17 |
Molecular Weight |
558.3 g/mol |
IUPAC Name |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadec-9-ene |
InChI |
InChI=1S/C18H19F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h9-10H,2-8H2,1H3/b10-9+ |
InChI Key |
YDKKPMDGMXMFMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Isomeric SMILES |
CCCCCCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyms |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-9-octadecene F8H8E hydrocarbon |
Origin of Product |
United States |
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